N-(4-Phenyl-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-3-yl)propanamide
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Overview
Description
N-(4-Phenyl-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-3-yl)propanamide is a heterocyclic compound that contains both sulfur and nitrogen atoms within its structure. This compound is part of the 1,2,4-triazole family, which is known for its diverse biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Phenyl-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-3-yl)propanamide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-(quinolylpropanoyl)-N-phenylhydrazine-1-carbothioamide with aqueous sodium hydroxide and concentrated sulfuric acid. This reaction is economically efficient and yields the target product in high yields (85–98%) under mild conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of cost-effective starting materials and the implementation of green chemistry principles are often prioritized to ensure sustainability and economic viability .
Chemical Reactions Analysis
Types of Reactions
N-(4-Phenyl-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-3-yl)propanamide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield thiols or sulfides .
Scientific Research Applications
N-(4-Phenyl-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-3-yl)propanamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N-(4-Phenyl-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-3-yl)propanamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and application .
Comparison with Similar Compounds
Similar Compounds
- N-(4-Phenyl-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-3-yl)acetamide
- N-(4-Phenyl-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-3-yl)benzamide
Uniqueness
N-(4-Phenyl-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-3-yl)propanamide is unique due to its specific structural features and the presence of both sulfur and nitrogen atoms within its heterocyclic ring. This unique structure contributes to its diverse chemical reactivity and potential biological activities .
Properties
CAS No. |
928137-28-4 |
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Molecular Formula |
C11H12N4OS |
Molecular Weight |
248.31 g/mol |
IUPAC Name |
N-(4-phenyl-5-sulfanylidene-1H-1,2,4-triazol-3-yl)propanamide |
InChI |
InChI=1S/C11H12N4OS/c1-2-9(16)12-10-13-14-11(17)15(10)8-6-4-3-5-7-8/h3-7H,2H2,1H3,(H,14,17)(H,12,13,16) |
InChI Key |
WLFQSUVUTBIETD-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)NC1=NNC(=S)N1C2=CC=CC=C2 |
Origin of Product |
United States |
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